molecular formula C14H10FN5O B2968172 N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396783-91-7

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2968172
CAS No.: 1396783-91-7
M. Wt: 283.266
InChI Key: FWEGBIYDDOBREX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect. The fluorophenyl group enhances the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide: Unique due to the presence of both fluorophenyl and phenyl groups.

    N-(2-fluorophenyl)-2H-tetrazole-5-carboxamide: Lacks the phenyl group, which may affect its chemical properties and applications.

    2-phenyl-2H-tetrazole-5-carboxamide: Lacks the fluorophenyl group, which may reduce its stability and binding affinity.

Uniqueness

The presence of both fluorophenyl and phenyl groups in this compound makes it unique compared to other tetrazole derivatives. These groups enhance the compound’s chemical stability, binding affinity, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-11-8-4-5-9-12(11)16-14(21)13-17-19-20(18-13)10-6-2-1-3-7-10/h1-9H,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEGBIYDDOBREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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